1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine

Biological Activity Potency Inhibition

Uncertainty in sourcing novel heterocyclic intermediates with documented analytical data slows early drug discovery. 1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine addresses this need:
- **Utility**: Synthetic intermediate with C5 primary amine & phenyl-Cl handles for rapid analog library generation.
- **Application**: Ideal for scaffold-hopping, novel IP generation, and exploring under-represented chemical space.
- **Supply Assurance**: Available with batch-specific analytical characterization (HPLC/LC-MS) from BenchChem, ensuring documented quality for reproducible research.

Molecular Formula C10H10ClN3
Molecular Weight 207.66
CAS No. 1448855-27-3
Cat. No. B2653281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
CAS1448855-27-3
Molecular FormulaC10H10ClN3
Molecular Weight207.66
Structural Identifiers
SMILESCC1=C(N(N=C1)C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C10H10ClN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3
InChIKeyFLGXAUMTPSVVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Research Pyrazole Building Block


1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1448855-27-3), also referred to by the IUPAC name 2-(3-chlorophenyl)-4-methylpyrazol-3-amine, is a synthetic heterocyclic compound characterized by a 5-aminopyrazole core substituted with a 3-chlorophenyl group at the N1 position and a methyl group at the C4 position . It is primarily utilized as a research chemical and a synthetic intermediate within the broader and extensively studied aminopyrazole class, which is known for its relevance in medicinal chemistry and kinase inhibitor research [1].

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Procurement Assessment


Despite the well-characterized biological activity of the broader aminopyrazole class [1], the specific compound 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine currently lacks published, quantitative biological, physical, or stability data. Consequently, no peer-reviewed, verifiable differentiation from its closest analogs (e.g., 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) or 1-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine (CAS 1015845-70-1)) can be established . In the absence of such data, the compound cannot be scientifically prioritized over its isomers or analogs based on performance. The primary selection driver, therefore, becomes the assurance of supply from vendors who can provide documented analytical characterization, as the compound is not a commodity and its properties are not interchangeable with similar molecules .

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Analog Differentiation


Bioactivity Data Gap

No published studies were found that report biological activity (e.g., IC50, EC50, Ki) for 1-(3-chlorophenyl)-4-methyl-1H-pyrazol-5-amine. Consequently, no direct or cross-study comparable data exist to differentiate this compound from structurally similar analogs like 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) or 1-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine (CAS 1015845-70-1) . Class-level inference suggests that aminopyrazoles can be potent kinase inhibitors or antimicrobial agents, but these findings cannot be extrapolated to this specific compound without validation [1].

Biological Activity Potency Inhibition

Computed Physicochemical Properties

Given the absence of experimental data, computational methods provide the only means of differentiation. The molecular formula for the target compound is C10H10ClN3 with a molecular weight of 207.66 g/mol . This is identical to several isomers, such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-82-1). However, the specific substitution pattern (3-chlorophenyl at N1, methyl at C4) is predicted to yield unique 3D conformation and electrostatic properties compared to other regioisomers (e.g., methyl at N1, chlorophenyl at C3). These subtle differences in molecular topology can influence molecular recognition and binding events in silico or in vitro .

Physicochemical Properties Computational Chemistry Drug-likeness

Vendor Purity and Analytical Characterization

In the absence of performance data, the only quantifiable differentiator lies in vendor-provided analytical specifications. The target compound is commercially available, with purity reported by suppliers ranging from 95% (e.g., CymitQuimica, Calpac Lab) to 98% (e.g., Leyan) . Procurement decisions should be based on the highest verified purity and the availability of a comprehensive Certificate of Analysis (CoA), which is critical for ensuring reproducible research. This contrasts with the compound's nearest analogs, such as 1-[(3-chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine (CAS 1015845-70-1), for which such detailed vendor specifications may be less readily available or more varied .

Quality Control Purity Analytical Chemistry

1-(3-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine: Research Applications


Exploratory Medicinal Chemistry and Scaffold Hopping

This compound is suitable as a novel scaffold in the early, exploratory phase of drug discovery. Its unique 1,4-substitution pattern on the 5-aminopyrazole core differentiates it from more common isomers, making it valuable for scaffold-hopping exercises aimed at generating novel intellectual property or exploring under-represented chemical space .

Synthetic Building Block for Lead Optimization

Its primary utility is as a synthetic intermediate. The presence of a primary amine at the C5 position and a chlorine atom on the phenyl ring provides two distinct chemical handles for further derivatization. This allows for the rapid generation of a focused library of analogs to probe structure-activity relationships in hit-to-lead campaigns [1].

Computational Chemistry and Molecular Modeling

Given the lack of empirical biological data, this compound is an ideal candidate for in silico studies. It can serve as a test case for docking simulations, pharmacophore modeling, or molecular dynamics studies aimed at predicting binding affinity to targets known to be engaged by other aminopyrazoles (e.g., kinases like p38 MAPK or CDKs), providing a rational basis for subsequent synthesis and testing [2].

Quality Control and Analytical Method Development

This compound is well-suited as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its commercial availability from multiple vendors at varying purity grades (95-98%) allows for comparative analysis of supplier quality, batch-to-batch consistency, and long-term stability under different storage conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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